

# YKP10811: A Technical Guide for Gastrointestinal Motility Disorders

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Relenopride |           |
| Cat. No.:            | B10773196   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

YKP10811 is a novel, selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist that has demonstrated significant potential in the treatment of gastrointestinal (GI) motility disorders, particularly functional constipation.[1][2] As a benzamide derivative, its prokinetic effects stem from its targeted action on the 5-HT4 receptors, which are crucial in regulating GI motility.[2][3] This technical guide provides a comprehensive overview of the available preclinical and clinical data on YKP10811, with a focus on its mechanism of action, efficacy, and the experimental protocols used in its evaluation.

## **Mechanism of Action: 5-HT4 Receptor Agonism**

YKP10811 functions as a selective agonist for the 5-HT4 receptor.[1] The activation of these receptors, which are widely expressed on enteric neurons, epithelial cells, and smooth muscle cells, initiates a signaling cascade that ultimately enhances gastrointestinal motility. The binding of YKP10811 to the 5-HT4 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This increase in cAMP modulates the release of neurotransmitters such as acetylcholine, which in turn stimulates muscle contractions and promotes peristalsis. This targeted mechanism allows for the acceleration of GI transit and improvement in bowel function.





Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of YKP10811 via the 5-HT4 receptor.

# Preclinical Efficacy Canine Model of Gastric Motility

In a study involving dogs, YKP10811 demonstrated potent prokinetic effects on gastric motility. The drug accelerated both liquid and solid gastric emptying in a dose-dependent manner and enhanced antral contractions. Notably, YKP10811 did not affect gastric accommodation. These effects were mediated through the 5-HT4 receptor, as they were blocked by a 5-HT4



antagonist. The study also highlighted that YKP10811 is substantially more potent than tegaserod, another 5-HT4 agonist.

| Parameter                                          | YKP10811 Dose                              | Observation                 |
|----------------------------------------------------|--------------------------------------------|-----------------------------|
| Liquid Gastric Emptying                            | 0.3, 1, and 3 mg/kg                        | Dose-dependent acceleration |
| 30 mg/kg                                           | Accelerated emptying from 15 to 90 minutes |                             |
| Solid Gastric Emptying<br>(Glucagon-induced delay) | 0.1 mg/kg                                  | Significant acceleration    |
| Antral Contractions                                | 0.3 mg/kg                                  | Enhanced contractions       |
| Gastric Accommodation                              | 0.3 mg/kg                                  | No alteration               |

Table 1: Summary of Preclinical Efficacy of YKP10811 in a Canine Model

## **Rat Model of Visceral Hypersensitivity**

In rat models, YKP10811 exhibited antinociceptive properties, suggesting a potential role in managing visceral hypersensitivity, a common feature of irritable bowel syndrome with constipation (IBS-C). The drug reduced colonic hypersensitivity induced by both inflammation (trinitrobenzene sulfonic acid) and acute stress. This effect was also mediated by 5-HT4 receptors. Importantly, YKP10811 maintained its efficacy after repeated administrations, unlike tegaserod.

### **Clinical Efficacy in Functional Constipation**

A randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01523184) evaluated the safety and efficacy of YKP10811 in patients with functional constipation as defined by the Rome III criteria. The study demonstrated that YKP10811 accelerates gastrointestinal and colonic transit and improves bowel function compared to placebo.

## **Quantitative Efficacy Data**

The trial assessed various transit and bowel function parameters, with the 10 mg and 20 mg doses generally being the most effective.



| Efficacy<br>Endpoint             | Placebo | YKP10811 (10<br>mg)                 | YKP10811 (20<br>mg)                 | YKP10811 (30<br>mg) |
|----------------------------------|---------|-------------------------------------|-------------------------------------|---------------------|
| Colonic Transit                  |         |                                     |                                     |                     |
| Colon Filling at<br>6h           | -       | Significant Acceleration (P < 0.05) | Significant Acceleration (P < 0.05) | -                   |
| Ascending Colon<br>Emptying t1/2 | -       | Significant<br>Acceleration         | Significant<br>Acceleration         | -                   |
| Colonic Transit at<br>24h        | -       | Significant<br>Acceleration         | Significant<br>Acceleration         | -                   |
| Colonic Transit at<br>48h        | -       | Significant<br>Acceleration         | Significant<br>Acceleration         | -                   |
| Bowel Function                   |         |                                     |                                     |                     |
| Stool<br>Consistency (8<br>days) | -       | Increased                           | Increased                           | -                   |

Table 2: Summary of Clinical Efficacy of YKP10811 in Patients with Functional Constipation

# Experimental Protocols Phase 2 Clinical Trial (NCT01523184) Protocol





#### Click to download full resolution via product page

**Figure 2:** Workflow of the Phase 2 clinical trial for YKP10811.

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
- Participants: 55 patients with functional constipation according to the Rome III criteria.
- Intervention: Participants were randomly assigned to receive YKP10811 at doses of 10 mg,
   20 mg, or 30 mg, or a placebo, once daily for 8 days.
- Efficacy Assessment:
  - Gastrointestinal and Colonic Transit: Measured at baseline and on days 7-9 using validated scintigraphy to assess gastric emptying half-time, small-bowel transit (colon filling at 6 hours), and colonic transit (geometric center at 4, 24, and 48 hours).



- Bowel Function: Patients maintained a daily diary from day 1 to 9, recording the time to the first bowel movement, the number of bowel movements per day, and stool consistency using the Bristol Stool Form Scale.
- Safety Assessment: Included monitoring of adverse events, clinical laboratory tests, and electrocardiograms.

#### **Canine Gastric Motility Study Protocol**

- Animal Model: Healthy dogs.
- Experiments:
  - Dose-response effects on liquid gastric emptying: Dogs received varying doses of YKP10811.
  - Effects on solid gastric emptying: Gastric emptying was delayed with glucagon, and the effects of YKP10811 and tegaserod were compared. The mechanism was confirmed using a 5-HT4 antagonist (GR113808).
  - Effects on antral contractions: Measured after administration of a low dose of YKP10811.
  - Effects on gastric accommodation: Assessed after a low dose of YKP10811.

## Safety and Tolerability

In the Phase 2 clinical trial, YKP10811 was well-tolerated, and no serious adverse events were reported. The preclinical study in dogs also noted no adverse events or cardiac dysrhythmia, even at a dose 300 times the lowest effective dose. While YKP10811 showed some binding to 5-HT2A and 5-HT2B receptors at high concentrations in vitro, no significant off-target effects were observed in the clinical setting at the tested doses.

#### **Conclusion and Future Directions**

YKP10811 is a promising selective 5-HT4 receptor agonist for the treatment of gastrointestinal motility disorders. Both preclinical and clinical data support its efficacy in accelerating GI transit and improving bowel function in constipation. Its favorable safety profile in early studies is encouraging. Further investigation in larger, long-term Phase 3 trials is warranted to confirm its



efficacy and safety in a broader patient population and to explore its potential in other motility disorders such as IBS-C and gastroparesis.



Click to download full resolution via product page

**Figure 3:** Logical relationship of YKP10811's mechanism to therapeutic outcomes.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A randomized trial of 5-hydroxytryptamine4-receptor agonist, YKP10811, on colonic transit and bowel function in functional constipation PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early Investigational Therapeutics for Gastrointestinal Motility Disorders: From Animal Studies to Phase II Trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphyonline.com [graphyonline.com]



 To cite this document: BenchChem. [YKP10811: A Technical Guide for Gastrointestinal Motility Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10773196#ykp10811-for-gastrointestinal-motility-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com